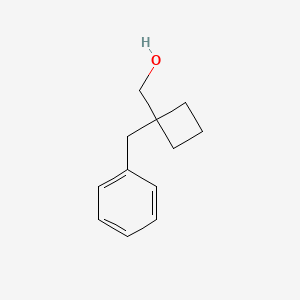
(1-Benzylcyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylcyclobutyl)methanol is an organic compound with the molecular formula C12H16O. It consists of a cyclobutane ring substituted with a benzyl group and a methanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylcyclobutyl)methanol typically involves the reaction of cyclobutanone with benzylmagnesium chloride (a Grignard reagent) followed by reduction. The reaction conditions often include:
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Cyclobutanone, benzylmagnesium chloride, and a reducing agent such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in an industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Various substituted cyclobutyl derivatives
Applications De Recherche Scientifique
(1-Benzylcyclobutyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclobutyl-containing compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (1-Benzylcyclobutyl)methanol involves its interaction with various molecular targets and pathwaysThese functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanol: A simpler analog with a hydroxyl group attached to a cyclobutane ring.
Benzyl alcohol: Contains a benzyl group attached to a hydroxyl group but lacks the cyclobutane ring.
Cyclobutylmethanol: Similar structure but without the benzyl group.
Uniqueness
(1-Benzylcyclobutyl)methanol is unique due to the combination of a cyclobutane ring, a benzyl group, and a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
433219-87-5 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
(1-benzylcyclobutyl)methanol |
InChI |
InChI=1S/C12H16O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Clé InChI |
CUYPTJWKYIKPIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





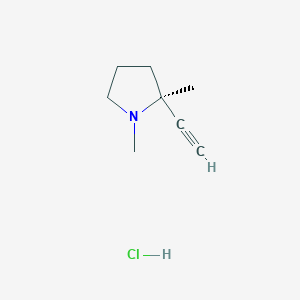
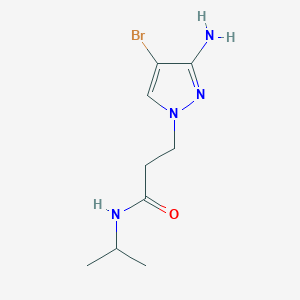

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)
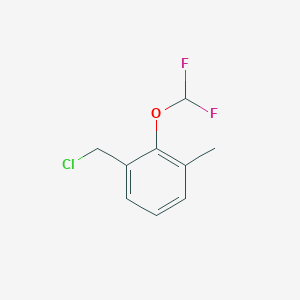

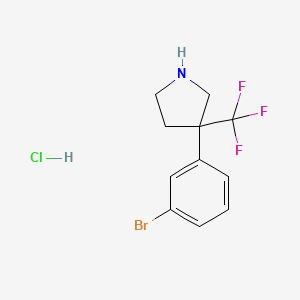
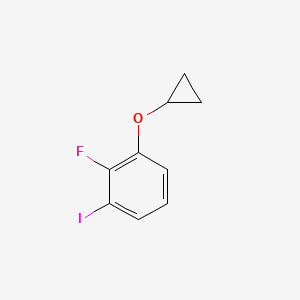

![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)
